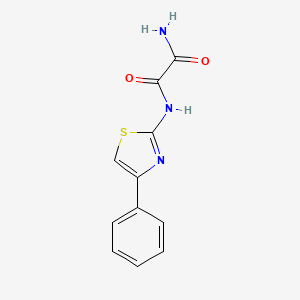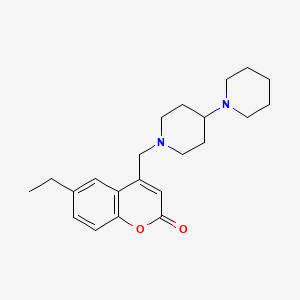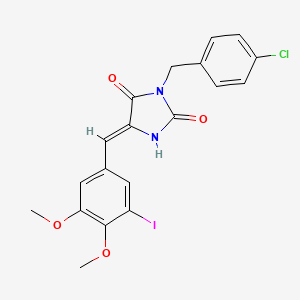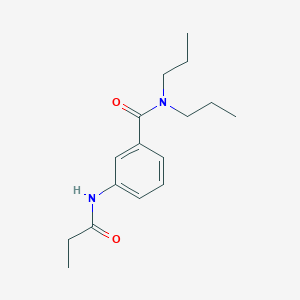![molecular formula C13H13NO4S B4751337 5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid](/img/structure/B4751337.png)
5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid
描述
5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid, commonly known as PMSF, is a serine protease inhibitor that has been widely used in biochemical and molecular biology research. PMSF is a small molecule that can inhibit serine proteases irreversibly by covalently modifying the active site serine residue.
作用机制
PMSF irreversibly inhibits serine proteases by covalently modifying the active site serine residue. The sulfonyl group of PMSF reacts with the hydroxyl group of the serine residue, forming a stable covalent bond and blocking the enzyme's activity. PMSF is a specific inhibitor of serine proteases and does not affect other types of proteases.
Biochemical and Physiological Effects:
PMSF has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that PMSF can inhibit the activity of serine proteases in a dose-dependent manner. PMSF has also been shown to inhibit the activation of blood coagulation factors and prevent the formation of blood clots. In vivo studies have demonstrated that PMSF can reduce inflammation and protect against tissue damage in animal models of disease.
实验室实验的优点和局限性
PMSF has several advantages as a serine protease inhibitor. It is relatively inexpensive and easy to synthesize, making it accessible to researchers on a tight budget. PMSF is also specific for serine proteases, allowing researchers to selectively inhibit these enzymes without affecting other types of proteases. However, PMSF has some limitations as well. It is not effective against all serine proteases and may require higher concentrations to achieve complete inhibition. PMSF can also be toxic to cells at high concentrations, making it important to carefully titrate the inhibitor in experiments.
未来方向
There are several future directions for research on PMSF. One area of interest is the development of more potent and selective serine protease inhibitors based on the structure of PMSF. Another area of interest is the study of the physiological roles of serine proteases and their inhibitors in health and disease. PMSF and other serine protease inhibitors may have therapeutic potential for a variety of conditions, including inflammation, thrombosis, and cancer. Further research is needed to fully understand the mechanisms of action and potential clinical applications of these inhibitors.
Conclusion:
In conclusion, PMSF is a useful serine protease inhibitor that has been widely used in biochemical and molecular biology research. Its synthesis is relatively straightforward, and it has several advantages as a research tool. PMSF irreversibly inhibits serine proteases by covalently modifying the active site serine residue, and it has been shown to have a variety of biochemical and physiological effects. While PMSF has some limitations, it remains a valuable tool for researchers studying serine proteases and their inhibitors. Future research on PMSF and other serine protease inhibitors may lead to new therapeutic strategies for a variety of diseases.
科学研究应用
PMSF has been widely used as a serine protease inhibitor in biochemical and molecular biology research. Serine proteases are involved in a wide range of physiological processes, including blood coagulation, digestion, and inflammation. PMSF can inhibit a variety of serine proteases, including trypsin, chymotrypsin, and thrombin, making it a useful tool in the study of these enzymes.
属性
IUPAC Name |
5-[(5-hydroxypyridin-3-yl)methyl]-2-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-9-2-3-10(6-13(9)19(16,17)18)4-11-5-12(15)8-14-7-11/h2-3,5-8,15H,4H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGZPWOHNSNBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC(=CN=C2)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Hydroxypyridin-3-yl)methyl]-2-methylbenzenesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B4751257.png)



![3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4751285.png)
![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751290.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4751295.png)

![2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)
![N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751312.png)
![4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)

![3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid](/img/structure/B4751336.png)
![2-{4-[(1-acetyl-3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751351.png)